molecular formula C16H22I2N2 B3056935 1-Methyl-1'-pentyl-4,4'-bipyridinium diiodide CAS No. 75337-72-3

1-Methyl-1'-pentyl-4,4'-bipyridinium diiodide

Cat. No.: B3056935
CAS No.: 75337-72-3
M. Wt: 496.17 g/mol
InChI Key: RBUUPVYBNFRVQH-UHFFFAOYSA-L
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Description

1-Methyl-1'-pentyl-4,4'-bipyridinium diiodide is a viologen derivative, a class of 4,4'-bipyridinium salts characterized by their redox-active properties. Viologens are widely studied for applications in electrochromic devices, organic batteries, and catalysis due to their reversible one- or two-electron transfer processes . The compound features an asymmetric substitution pattern, with a methyl group on one nitrogen and a pentyl chain on the other. This asymmetry distinguishes it from symmetric viologens like paraquat (1,1'-dimethyl-4,4'-bipyridinium diiodide) and influences its solubility, electrochemical behavior, and crystallinity .

Properties

IUPAC Name

1-methyl-4-(1-pentylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2.2HI/c1-3-4-5-10-18-13-8-16(9-14-18)15-6-11-17(2)12-7-15;;/h6-9,11-14H,3-5,10H2,1-2H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUUPVYBNFRVQH-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[I-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22I2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50996787
Record name 1-Methyl-1'-pentyl-4,4'-bipyridin-1-ium diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50996787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75337-72-3
Record name 4,4'-Bipyridinium, 1-methyl-1'-pentyl-, diiodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075337723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-1'-pentyl-4,4'-bipyridin-1-ium diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50996787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1’-pentyl-4,4’-bipyridinium diiodide typically involves the quaternization of 4,4’-bipyridine with methyl iodide and pentyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1’-pentyl-4,4’-bipyridinium diiodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-1’-pentyl-4,4’-bipyridinium diiodide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its strong electron-accepting properties. It can stabilize radical cations, which are intermediates in many redox reactions. The molecular targets and pathways involved include various electron transfer processes, where the compound acts as an efficient mediator.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Physical Properties

Compound Name Substituents Molecular Weight (g/mol) Solubility (H₂O) Reduction Potential (E⁰, V vs. SCE) Key Applications
1-Methyl-1'-pentyl-4,4'-bipyridinium diiodide Methyl, pentyl 426.04 Moderate Not reported Redox flow batteries, sensors
1,1'-Dimethyl-4,4'-bipyridinium diiodide (paraquat) Methyl, methyl 372.10 Low -0.45 Herbicides, electrochromics
1-Methyl-4,4'-bipyridinium iodide (MMV) Methyl, H 312.12 0.8 M (alkaline) -0.90 Alkaline redox flow batteries
1,1'-Diethyl-4,4'-bipyridinium diiodide Ethyl, ethyl 468.12 Low -0.70 Electrolytes, redox targeting
1,1'-Dibutyl-4,4'-bipyridinium diiodide Butyl, butyl 544.18 Insoluble Not reported Crystal engineering

Key Observations :

Asymmetry vs. Symmetry : The methyl-pentyl substitution in the target compound enhances aqueous solubility compared to symmetric paraquat (low solubility) but reduces it relative to the shorter-chain asymmetric MMV (0.8 M solubility in alkaline conditions) .

The pentyl group’s electron-donating effect may further modulate the target compound’s redox properties, though experimental data remain sparse .

Crystallinity : Long alkyl chains (e.g., butyl in 1,1'-dibutyl-4,4'-bipyridinium diiodide) promote dense crystal packing via van der Waals interactions, often leading to insolubility. The pentyl substituent in the target compound likely balances solubility and structural stability .

Comparative Challenges
  • Characterization Limitations : Unlike paraquat or MMV, the target compound lacks reported crystal structures or detailed cyclic voltammetry data, complicating direct property comparisons .
  • Toxicity Concerns : Paraquat’s herbicidal use is linked to high toxicity, whereas asymmetric viologens like MMV and the target compound may offer safer alternatives for industrial applications .

Biological Activity

1-Methyl-1'-pentyl-4,4'-bipyridinium diiodide, commonly referred to as a viologen derivative, is a quaternized bipyridine compound known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and materials science.

Chemical Structure and Properties

The molecular structure of this compound features two pyridine rings connected by a carbon-carbon bond with methyl and pentyl substituents. The diiodide form indicates the presence of two iodide ions associated with the bipyridinium cation. This structure contributes to its unique electrochemical properties and biological activities.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli . The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell death.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cells. It was observed to inhibit cell proliferation in several cancer lines, including breast and colon cancer cells. The apoptotic effects are believed to be mediated through the generation of reactive oxygen species (ROS), which trigger cellular stress responses .

Neurological Effects

Recent investigations suggest potential neuroprotective effects of this compound. It has been studied for its role in modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This property could have implications for treating neurodegenerative diseases .

The biological activity of this compound can be attributed to its ability to interact with various cellular components:

  • Membrane Disruption : The cationic nature allows it to associate with negatively charged membrane components, leading to structural alterations and increased permeability.
  • Oxidative Stress Induction : It promotes the generation of ROS, which can damage cellular components such as DNA and proteins.
  • Apoptosis Induction : The compound activates apoptotic pathways through mitochondrial dysfunction and caspase activation.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus. The compound was noted for its rapid action within 30 minutes of exposure .

Investigation into Anticancer Properties

Another investigation focused on the anticancer properties of the compound in human breast cancer cell lines (MCF-7). Treatment with varying concentrations led to a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates correlating with ROS levels .

Summary Table of Biological Activities

Activity TypeEffectivenessMechanism
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaMembrane disruption
AnticancerInduces apoptosis in cancer cellsROS generation
NeuroprotectiveReduces oxidative stressModulation of neurotransmitters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Methyl-1'-pentyl-4,4'-bipyridinium diiodide
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